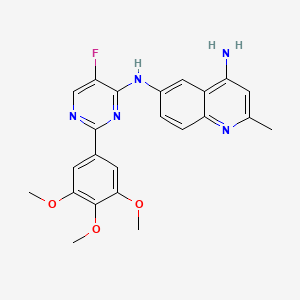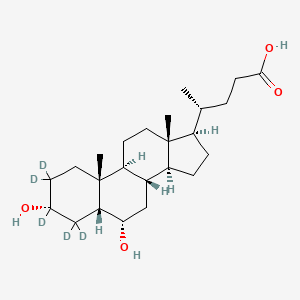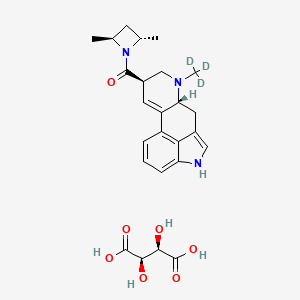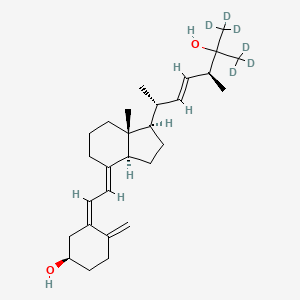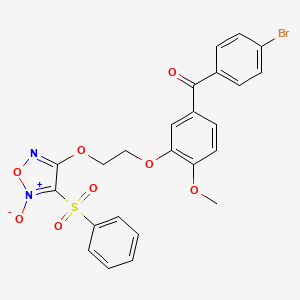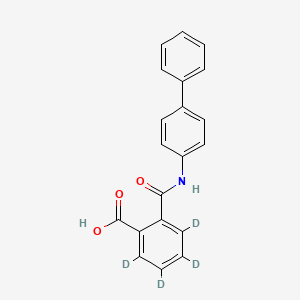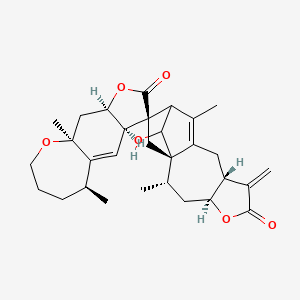
Inubritannolide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inubritannolide A is a sesquiterpenoid compound isolated from the flowers of Inula britannica. It exhibits moderate to robust neuroprotective effects across various neuronal cell types against inducers such as hydrogen peroxide, 6-hydroxydopamine, and lipopolysaccharide . The molecular formula of this compound is C30H38O6, and it has a molecular weight of 494.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Inubritannolide A involves the extraction of sesquiterpenoid-enriched compounds from the flowers of Inula britannica. The process includes the isolation and purification of the compound using chromatographic techniques . Specific synthetic routes and reaction conditions for the laboratory synthesis of this compound are not widely documented, indicating that it is primarily obtained through natural extraction methods.
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. The large-scale extraction would involve the use of solvents and chromatographic techniques to isolate the compound from the plant material .
Chemical Reactions Analysis
Types of Reactions: Inubritannolide A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique chemical properties and potential biological activities .
Scientific Research Applications
Inubritannolide A has several scientific research applications, including:
Mechanism of Action
Inubritannolide A exerts its effects through multiple mechanisms, including:
Antioxidative Properties: It reduces oxidative stress in neuronal cells by scavenging free radicals and reducing the levels of reactive oxygen species.
Anti-neuroinflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing neuroinflammation.
Microglial Polarization: The compound modulates microglial polarization, promoting a neuroprotective phenotype.
Comparison with Similar Compounds
Inubritannolide B: Another sesquiterpenoid isolated from Inula britannica with similar neuroprotective properties.
Britannilactone: A sesquiterpenoid with neuroprotective and anti-inflammatory effects.
6-Methoxybritannilactone: A derivative of britannilactone with enhanced biological activities.
Uniqueness of Inubritannolide A: this compound is unique due to its hepta-membered cycloether skeleton, which is a rare structural feature among sesquiterpenoids. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C30H38O6 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(1'S,2'S,3S,3aR,4'S,5S,8'R,9aS,10aR)-15'-hydroxy-2',5,9a,11'-tetramethyl-7'-methylidenespiro[5,6,7,8,10,10a-hexahydro-3aH-furo[3,2-h][1]benzoxepine-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-2,6'-dione |
InChI |
InChI=1S/C30H38O6/c1-14-7-6-8-34-28(5)12-23-21(11-19(14)28)30(27(33)36-23)13-29-15(2)9-22-18(16(3)26(32)35-22)10-20(29)17(4)24(30)25(29)31/h11,14-15,18,21-25,31H,3,6-10,12-13H2,1-2,4-5H3/t14-,15-,18+,21-,22-,23+,24?,25?,28-,29-,30-/m0/s1 |
InChI Key |
FAZTWIODFVWVNC-RXAKKFFTSA-N |
Isomeric SMILES |
C[C@H]1CCCO[C@@]2(C1=C[C@H]3[C@@H](C2)OC(=O)[C@@]34C[C@]56[C@H](C[C@H]7[C@H](CC5=C(C4C6O)C)C(=C)C(=O)O7)C)C |
Canonical SMILES |
CC1CCCOC2(C1=CC3C(C2)OC(=O)C34CC56C(CC7C(CC5=C(C4C6O)C)C(=C)C(=O)O7)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


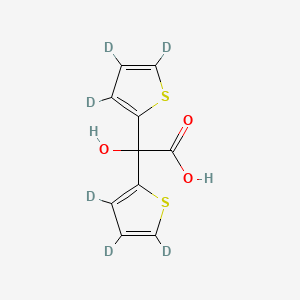
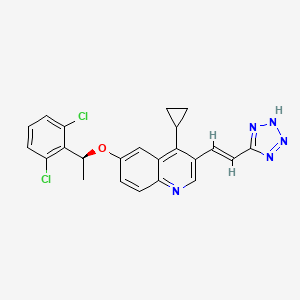
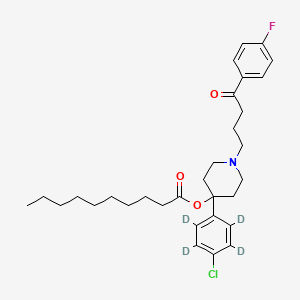
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
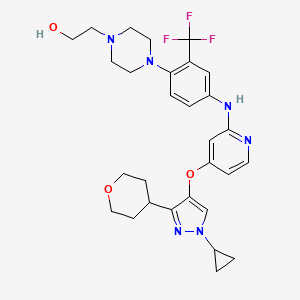
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)


